Curcolone

Platelet aggregation Thrombosis Cardiovascular pharmacology

Curcolone is a critical procurement choice for platelet signaling research. Unlike generic Curcuma compounds (curcumin: 95.36% AA inhibition), Curcolone's partial efficacy (23.44% AA; 35.85% collagen at 100 µM) enables nuanced pathway interrogation without saturating inhibition. Its predicted solubility (0.27 g/L, logP 1.99) facilitates formulation development. Choosing Curcolone ensures data fidelity and cross-study comparability in thrombosis and inflammation research.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
CAS No. 17015-43-9
Cat. No. B232158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcolone
CAS17015-43-9
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C
InChIInChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3
InChIKeyPFIXJSCFTAVWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curcolone (CAS 17015-43-9): Procuring a Sesquiterpenoid Platelet Aggregation Inhibitor for Thrombosis and Inflammation Research


Curcolone (CAS 17015-43-9) is a furoeremophilane-type sesquiterpenoid [1] isolated primarily from the rhizomes of *Curcuma zedoaria* and *Curcuma aeruginosa* [2]. It has a molecular weight of 246.3 g/mol (C₁₅H₁₈O₃) . Preclinical studies have established its activity as an inhibitor of both collagen- and arachidonic acid (AA)-induced platelet aggregation [3], positioning it as a specialized tool compound for cardiovascular, anti-thrombotic, and inflammation signaling research.

Why Generic Substitution of Curcolone (CAS 17015-43-9) with Other *Curcuma* Sesquiterpenoids Compromises Experimental Reproducibility


Substituting Curcolone with other sesquiterpenoids isolated from *Curcuma* species (e.g., curcumenol, procurcumenol, germacrone) or with the more widely available curcumin will yield significantly divergent and non-transferable experimental outcomes. As demonstrated in head-to-head anti-platelet aggregation assays, the inhibition profile of Curcolone is quantitatively distinct from these comparators [1]. For instance, while curcumin exhibits near-complete inhibition of AA-induced aggregation (95.36%), Curcolone demonstrates a more modest, selective effect (23.44%) [1]. This divergence in potency and agonist-specificity means that using a generic analog will not recapitulate the same biological response, thereby introducing critical variables into studies on platelet signaling or inflammation. The choice of the specific compound is therefore a critical procurement decision for ensuring data fidelity and cross-study comparability.

Curcolone (CAS 17015-43-9) Evidence Guide: Quantified Differentiation Against Key Comparators


Curcolone Exhibits Moderate, Balanced Inhibition of Collagen-Induced Platelet Aggregation Versus Structurally Similar Analogs

In a head-to-head comparison of compounds isolated from *Curcuma zedoaria* tested at 100 µM, Curcolone inhibited collagen-induced platelet aggregation by 35.85% [1]. This effect is significantly lower than that of ermanin (67.58%) and curzerenone (46.11%), but is comparable to curcumin (31.57%) and notably greater than its close analog procurcumenol (21.28%) and germacrone (21.97%) [1]. The difference in potency is statistically significant (p < 0.05 vs. control) [1]. Curcolone occupies a distinct, intermediate tier of potency within its compound class.

Platelet aggregation Thrombosis Cardiovascular pharmacology

Curcolone Demonstrates Differential Inhibition of Arachidonic Acid-Induced Platelet Aggregation Versus Curcumin

A critical point of differentiation emerges in the arachidonic acid (AA)-induced platelet aggregation assay. At 100 µM, Curcolone inhibited AA-induced aggregation by 23.44% [1]. In stark contrast, curcumin, a widely used anti-inflammatory comparator, achieved 95.36% inhibition under identical experimental conditions [1]. This 71.92 percentage point difference in efficacy underscores that Curcolone and curcumin operate with vastly different potencies on this specific pathway.

Arachidonic acid pathway Cyclooxygenase Inflammation

Curcolone's Physicochemical Profile: Predicted Solubility Differentiates It from a Related Sesquiterpenoid Class

While experimental solubility data are not widely published, a class-level inference can be drawn from predicted physicochemical properties. Curcolone has a predicted water solubility of 0.27 g/L and a predicted logP of 1.99 [1]. In contrast, the related sesquiterpenoid zederone has a predicted water solubility of only 0.012 g/L and a significantly higher predicted logP of 4.15 [2]. This 22.5-fold difference in predicted solubility indicates that Curcolone is expected to be substantially more amenable to aqueous-based assay systems.

Solubility Formulation Physicochemical property

Validated Research Application Scenarios for Curcolone (CAS 17015-43-9)


Investigating Intermediate Potency Anti-Thrombotic Mechanisms

Curcolone is optimally deployed in thrombosis research where an intermediate level of platelet aggregation inhibition is required. Its 35.85% inhibition of collagen-induced aggregation (at 100 µM) [1] makes it a valuable tool for probing signaling pathways without the potentially confounding or saturating effects of more potent inhibitors like ermanin (67.58%) [1]. This allows for a more nuanced investigation of partial agonism or submaximal pathway activation in platelet function studies.

Discerning Arachidonic Acid Pathway-Specific Pharmacology

For studies focused on the arachidonic acid (AA) cascade, Curcolone serves as a specific comparator to define the limits of pathway inhibition. Its weak efficacy (23.44% inhibition) [1] contrasts sharply with the near-complete blockade achieved by curcumin (95.36%) [1]. This property positions Curcolone as a negative or partial-efficacy control in AA-pathway experiments, or as a lead for developing modulators with a more tempered, potentially safer, anti-inflammatory profile that avoids complete COX pathway suppression.

Developing Formulations for Lipophilic Sesquiterpenoids

Curcolone's predicted physicochemical profile (water solubility 0.27 g/L, logP 1.99) [2] makes it a more practical candidate for early-stage formulation development compared to more lipophilic members of its class (e.g., zederone, predicted water solubility 0.012 g/L) [3]. Researchers can use Curcolone to establish baseline solubility and formulation strategies for furoeremophilane sesquiterpenoids, potentially reducing the complexity of creating stable aqueous or mixed-solvent systems for in vitro and in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Curcolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.